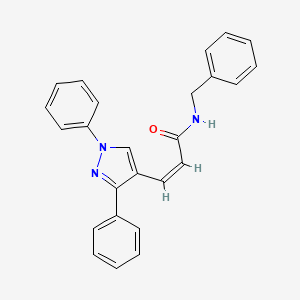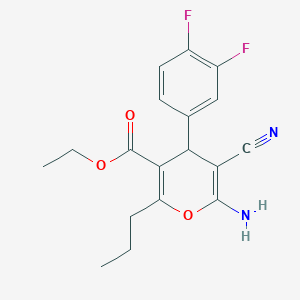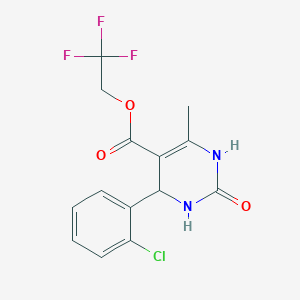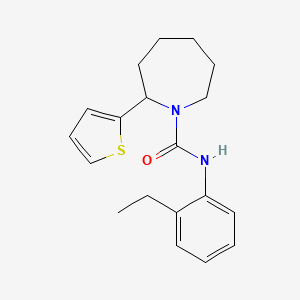
N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide, also known as BDPA, is a compound that has been extensively studied for its potential applications in scientific research. BDPA is a synthetic compound that belongs to the class of pyrazole derivatives. It has been found to exhibit diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide is not fully understood. However, it has been suggested that N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide exerts its biological activities by modulating various signaling pathways. N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation. N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has also been found to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects:
N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has been found to exhibit diverse biochemical and physiological effects. N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has also been found to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Furthermore, N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using commercially available starting materials. N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has been extensively studied for its potential applications in scientific research, and its biological activities have been well characterized. However, there are also some limitations to using N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide in lab experiments. N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide is a synthetic compound that may not accurately reflect the biological activities of natural compounds. Furthermore, the biological activities of N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide. One potential direction is to investigate the structure-activity relationship of N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide and its derivatives to identify compounds with improved biological activities. Another potential direction is to investigate the potential of N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide as a therapeutic agent for various diseases, including inflammatory diseases, oxidative stress-related diseases, and cancer. Furthermore, it would be interesting to investigate the potential of N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Métodos De Síntesis
N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide can be synthesized by a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid, which is then converted to 1,3-diphenyl-1H-pyrazole-4-carboxamide. The final step involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxamide with benzyl acrylate in the presence of a catalyst to yield N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide.
Aplicaciones Científicas De Investigación
N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has also been found to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Furthermore, N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
(Z)-N-benzyl-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c29-24(26-18-20-10-4-1-5-11-20)17-16-22-19-28(23-14-8-3-9-15-23)27-25(22)21-12-6-2-7-13-21/h1-17,19H,18H2,(H,26,29)/b17-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDHENCRGDQQPQ-MSUUIHNZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C=C\C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[5-(4-methoxy-3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4976245.png)


![N-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B4976265.png)

![N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea](/img/structure/B4976279.png)


![(3-amino-6-heptylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B4976300.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide](/img/structure/B4976306.png)
![5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4976309.png)

![(3'R*,4'R*)-1'-[3-(2-furyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4976316.png)
